

Cedeodarin discovery and origin

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An In-depth Technical Guide to the Discovery and Origin of Cedazuridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedazuridine (formerly E7727) is a novel, potent, and orally bioavailable inhibitor of the enzyme cytidine deaminase (CDA). Developed by Astex Pharmaceuticals, it represents a significant advancement in the oral delivery of cytidine-based chemotherapeutic agents.^{[1][2]} By preventing the rapid degradation of these agents in the gastrointestinal tract and liver, cedazuridine enables effective oral administration, thereby reducing the burden of intravenous therapies for patients. This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and development of cedazuridine, with a focus on its combination with the hypomethylating agent decitabine for the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).

Discovery and Origin

The development of an oral formulation for hypomethylating agents (HMAs) like decitabine has been a long-standing goal in the treatment of myeloid malignancies.^{[3][4]} However, the oral bioavailability of these drugs is severely limited due to rapid inactivation by cytidine deaminase (CDA), an enzyme highly expressed in the gut and liver.^{[3][5]}

Initial attempts to overcome this challenge focused on the use of tetrahydrouridine (THU), a known CDA inhibitor. While effective at increasing the oral bioavailability of decitabine, THU is

unstable in acidic environments, posing significant pharmaceutical development challenges.[3]
[6]

To address this limitation, Astex Pharmaceuticals embarked on a drug discovery program to identify a more stable and potent CDA inhibitor. This effort led to the discovery of cedazuridine (E7727), a synthetic nucleoside analog derived from tetrahydrouridine.[1] Cedazuridine was specifically designed to have improved stability over THU while maintaining potent inhibition of CDA.[1] It is a 2'-fluorinated analog of THU.[5] Astex Pharmaceuticals, a subsidiary of Otsuka Pharmaceutical, developed cedazuridine, with Taiho Oncology also being involved in its development.[7][8]

Mechanism of Action

Cedazuridine is a competitive inhibitor of cytidine deaminase.[6] When co-administered with a cytidine analog like decitabine, cedazuridine binds to CDA in the gastrointestinal tract and liver, preventing the deamination and subsequent inactivation of decitabine.[9][10] This inhibition of first-pass metabolism significantly increases the systemic exposure (bioavailability) of orally administered decitabine, allowing it to reach therapeutic concentrations.[1][9]

Decitabine, a hypomethylating agent, exerts its antineoplastic effects by incorporating into DNA and inhibiting DNA methyltransferase (DNMT).[4][9] This leads to hypomethylation of DNA, which can restore the normal function of tumor suppressor genes, leading to cellular differentiation and apoptosis.[4][9]

The combination of cedazuridine and decitabine, marketed as Inqovi®, allows for an oral treatment regimen that provides equivalent systemic exposure to intravenous decitabine.[3][11]
[12]

Chemical Synthesis

Cedazuridine is synthesized from a readily accessible, protected gemcitabine precursor.[7] The synthesis involves a multi-step process:[7]

- Acid-mediated transfer hydrogenation: The 6-amino-pyridone of the gemcitabine precursor is converted to the corresponding dihydrouridine.

- **Reduction and Deprotection:** A Luche reduction followed by exposure to methanolic ammonia reduces the amide carbonyl and removes the benzoyl ester protecting groups, yielding a dihydrouridine intermediate as a mixture of diastereomers.
- **Epimerization and Isolation:** Treatment with catalytic DBU in aqueous acetonitrile results in a diastereomeric mixture containing cedazuridine and its epimeric aminol. The desired cedazuridine diastereomer is then isolated.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Cedazuridine and Decitabine (Oral Combination)

Parameter	Cedazuridine (100 mg)	Decitabine (35 mg)	Citation(s)
Cmax (ng/mL)	371 (52% CV)	145 (55% CV)	[13]
Day 1 AUC (ng·hr/mL)	2950 (49% CV)	103 (55% CV)	[13]
Steady-State AUC (ng·hr/mL)	3291 (45% CV)	178 (53% CV)	[13]
5-day Cumulative AUC (ng·hr/mL)	-	851 (50% CV)	[13]
Steady-State Half-life (hours)	6.7 (19% CV)	-	[13]
Apparent Steady-State Clearance (L/hr)	30.3 (46% CV)	-	[13]
Plasma Protein Binding	34-38%	4-6%	[13]

CV: Coefficient of Variation

Table 2: Preclinical Toxicology of Cedazuridine

Species	Study Duration	Dosing Regimen	NOAEL	Target Organs at Doses Above NOAEL	Citation(s)
Mouse	7 days (1 cycle)	Daily	1000 mg/kg	-	[1]
Monkey	7 days (1 cycle)	Daily	200 mg/kg	-	[1]
Mouse	13 weeks (multi-cycle)	Days 1-7 of 28-day cycle	100 mg/kg (females), 300 mg/kg (males)	Lymph nodes	[1]
Monkey	13 weeks (multi-cycle)	Days 1-7 of 28-day cycle	60 mg/kg	GI mucosa, Bone marrow (RBC parameters)	[1]

NOAEL: No-Observed-Adverse-Effect Level

Table 3: Clinical Efficacy of Oral Decitabine/Cedazuridine in MDS and CMML (ASCERTAIN and ASTX727-01-B Trials)

Endpoint	ASTX727-01-B (Phase 2)	ASCERTAIN (Phase 3)	Citation(s)
Number of Patients	80	133	[14]
Complete Response (CR) Rate	18% (95% CI, 10%-18%)	21% (95% CI, 15%-29%)	[14]
Median Duration of CR (months)	8.7 (range, 1.1-18.2)	7.5 (range, 1.6-17.5)	[14]
Transfusion Independence	29% of transfusion- dependent patients at baseline became independent.	53% of transfusion- dependent patients at baseline became independent within 56 days.	[14]

Experimental Protocols

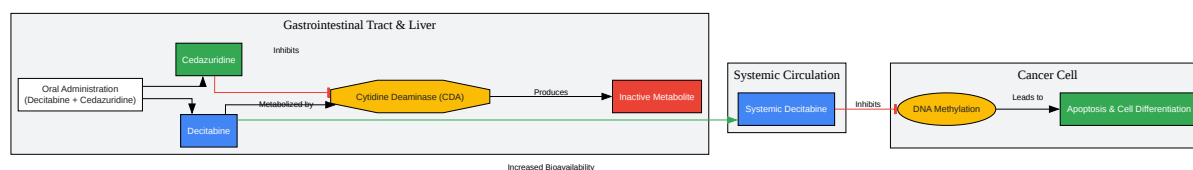
Phase 3 ASCERTAIN Clinical Trial Protocol (NCT03306264)

- Study Design: A multicenter, open-label, randomized, crossover study.[11][15]
- Patient Population: Adults with myelodysplastic syndromes (MDS) or chronic myelomonocytic leukemia (CMML) who were candidates for intravenous decitabine.[11]
- Treatment Regimen:[11]
 - Patients were randomized (1:1) to receive either:
 - Cycle 1: Oral decitabine (35 mg) and cedazuridine (100 mg) as a fixed-dose combination tablet once daily for 5 days.
 - Cycle 2: Intravenous decitabine (20 mg/m²) infused over 1 hour daily for 5 days.
 - OR
 - Cycle 1: Intravenous decitabine.

- Cycle 2: Oral decitabine/cedazuridine.
- From Cycle 3 onwards, all patients received the oral combination.
- Primary Endpoint: To demonstrate pharmacokinetic equivalence of the oral combination to intravenous decitabine based on the 5-day area under the curve (AUC).[11]
- Secondary Endpoints: Safety, overall response rate, and duration of response.

Visualizations

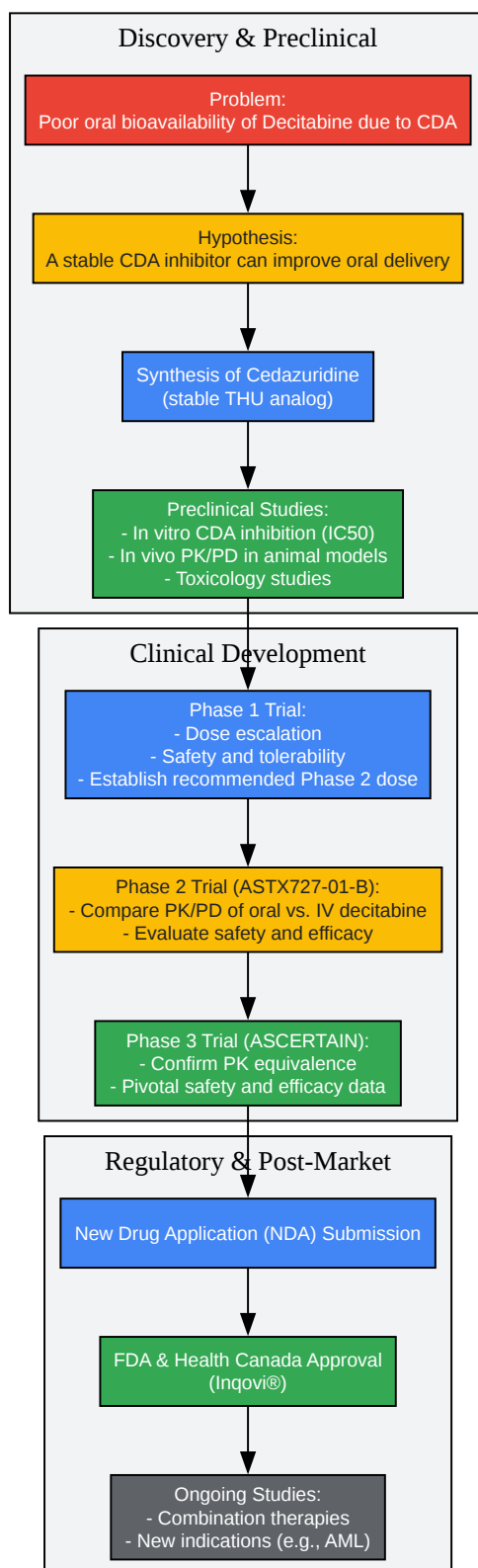
Diagram 1: Mechanism of Action of Cedazuridine and Decitabine



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Caption: Mechanism of action of oral cedazuridine in combination with decitabine.

Diagram 2: Cedazuridine Drug Development Workflow



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Caption: High-level workflow of the discovery and development of cedazuridine.

Diagram 3: Cedazuridine Synthesis Overview



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Caption: Simplified overview of the chemical synthesis of cedazuridine.

Conclusion

The discovery and development of cedazuridine is a prime example of rational drug design aimed at overcoming a specific pharmaceutical challenge. By creating a stable and potent inhibitor of cytidine deaminase, researchers have successfully enabled the oral administration of decitabine, a critical therapy for patients with MDS and CMML. The comprehensive preclinical and clinical development program has demonstrated that the oral combination of cedazuridine and decitabine is pharmacokinetically equivalent to intravenous decitabine, with a comparable safety and efficacy profile. This innovation offers a significant improvement in the quality of life for patients by providing a convenient, at-home treatment option. Future research will likely explore the potential of cedazuridine in combination with other cytidine analogs and in the treatment of other malignancies.

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